6-[2-(4-ethoxyphenyl)-2-oxoethyl]-2-propyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one
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Description
6-[2-(4-ethoxyphenyl)-2-oxoethyl]-2-propyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one is a useful research compound. Its molecular formula is C22H22N4O3 and its molecular weight is 390.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 390.16919058 g/mol and the complexity rating of the compound is 593. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound belongs to the [1,2,4]triazolo[1,5-c]quinazolin-5-one class , which is known to have a wide range of biological activities.
Mode of Action
Compounds in the [1,2,4]triazolo[1,5-c]quinazolin-5-one class are known to interact with their targets through various mechanisms . The ethoxyphenyl and oxoethyl groups in the compound may play a role in its interaction with its targets .
Biochemical Pathways
Given the structural similarity to other [1,2,4]triazolo[1,5-c]quinazolin-5-one compounds , it may affect similar pathways.
Pharmacokinetics
The presence of the ethoxyphenyl and oxoethyl groups may influence its bioavailability .
Result of Action
Compounds in the [1,2,4]triazolo[1,5-c]quinazolin-5-one class are known to have a wide range of biological activities . The specific effects of this compound would depend on its targets and mode of action .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially influence the compound’s action .
Biochemical Analysis
Biochemical Properties
6-(2-(4-ethoxyphenyl)-2-oxoethyl)-2-propyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one: plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including kinases and phosphatases, which are crucial for cellular signaling pathways. The compound’s interaction with these biomolecules often involves binding to their active sites, leading to either inhibition or activation of their enzymatic activities. For instance, it may inhibit certain kinases, thereby modulating phosphorylation events that are essential for signal transduction .
Cellular Effects
The effects of 6-(2-(4-ethoxyphenyl)-2-oxoethyl)-2-propyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the MAPK/ERK pathway, which is involved in cell proliferation and differentiation. Additionally, it can modulate the expression of genes related to apoptosis and cell cycle regulation, thereby impacting cell survival and growth .
Molecular Mechanism
At the molecular level, 6-(2-(4-ethoxyphenyl)-2-oxoethyl)-2-propyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one exerts its effects through specific binding interactions with target biomolecules. It can bind to the ATP-binding sites of kinases, leading to competitive inhibition. This inhibition prevents the phosphorylation of downstream targets, thereby disrupting signaling cascades. Furthermore, the compound may induce conformational changes in proteins, affecting their stability and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-(2-(4-ethoxyphenyl)-2-oxoethyl)-2-propyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained inhibition of target enzymes, which may have cumulative effects on cellular processes .
Dosage Effects in Animal Models
The effects of 6-(2-(4-ethoxyphenyl)-2-oxoethyl)-2-propyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one in animal models are dose-dependent. At lower doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, it can cause adverse effects, including toxicity and organ damage. Threshold effects have been observed, where a minimal effective dose is required to achieve the desired biological response. Careful dosage optimization is essential to balance efficacy and safety .
Metabolic Pathways
6-(2-(4-ethoxyphenyl)-2-oxoethyl)-2-propyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one: is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation. The compound’s metabolism can lead to the formation of active or inactive metabolites, which may influence its overall biological activity. Additionally, the compound can affect metabolic flux and alter the levels of specific metabolites within cells .
Transport and Distribution
The transport and distribution of 6-(2-(4-ethoxyphenyl)-2-oxoethyl)-2-propyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes, and its distribution is influenced by factors such as lipophilicity and molecular size. Once inside the cells, it may localize to specific compartments, where it exerts its biological effects .
Subcellular Localization
The subcellular localization of 6-(2-(4-ethoxyphenyl)-2-oxoethyl)-2-propyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one is crucial for its activity and function. The compound may be directed to specific organelles, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. Its localization can affect its interaction with target biomolecules and influence its overall efficacy. For example, nuclear localization may enhance its ability to modulate gene expression .
Properties
IUPAC Name |
6-[2-(4-ethoxyphenyl)-2-oxoethyl]-2-propyl-[1,2,4]triazolo[1,5-c]quinazolin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3/c1-3-7-20-23-21-17-8-5-6-9-18(17)25(22(28)26(21)24-20)14-19(27)15-10-12-16(13-11-15)29-4-2/h5-6,8-13H,3-4,7,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVYFJEFPVIRPEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN2C(=N1)C3=CC=CC=C3N(C2=O)CC(=O)C4=CC=C(C=C4)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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